5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)11-6-4-10(5-7-11)12-8-9-13(16-12)14(17)18/h4-9,16H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSHMMZGXHEYLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid typically involves the condensation of an appropriate pyrrole derivative with a substituted benzaldehyde. One common method involves the use of a Vilsmeier-Haack reaction to form the pyrrole ring, followed by a Friedel-Crafts acylation to introduce the tert-butylphenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form more complex derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Antioxidant Properties
Research indicates that 5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid may act as an inhibitor of the Keap1-Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. This property suggests its potential use in developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. For instance, studies have reported its efficacy against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent . The structure-activity relationship studies have highlighted modifications that enhance its antimicrobial potency.
Anti-Tuberculosis Activity
Recent findings suggest that derivatives of pyrrole-2-carboxylic acid exhibit significant anti-tuberculosis activity. Compounds related to this compound have demonstrated low minimum inhibitory concentrations (MIC), making them candidates for further development as anti-TB agents .
Organic Materials Development
The unique chemical structure of this compound positions it as a valuable building block for synthesizing novel organic materials. Its reactive sites allow for further chemical modifications, leading to the creation of derivatives with tailored properties for applications in organic electronics and photonics.
Synthesis of Complex Molecules
This compound serves as a precursor in the synthesis of more complex molecules with diverse functionalities. It has been utilized in various synthetic pathways to create derivatives that can be explored for additional applications across multiple domains .
Case Study: Antioxidant Mechanism Exploration
In a study examining the antioxidant mechanisms of pyrrole derivatives, this compound was identified as a promising candidate due to its ability to modulate the Nrf2 pathway effectively. The study utilized in vitro assays to demonstrate its protective effects against oxidative stress in neuronal cell lines, suggesting its applicability in neuroprotective therapies .
Case Study: Antimicrobial Efficacy Assessment
A comprehensive evaluation of the antimicrobial properties of this compound was conducted, revealing significant activity against both gram-positive and gram-negative bacteria. The study involved determining the MIC values and assessing the compound's cytotoxicity to ensure safety profiles suitable for therapeutic applications .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Antioxidant properties | Potential neuroprotective agent |
| Antimicrobial activity | Effective against Staphylococcus aureus | |
| Anti-tuberculosis activity | Low MIC values indicate strong efficacy | |
| Materials Science | Development of organic materials | Valuable building block for complex synthesis |
| Synthesis of functional derivatives | Tailored properties for electronics |
Mechanism of Action
The mechanism of action of 5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key structural and physicochemical features of 5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid with related pyrrole derivatives:
Key Structural Differences and Implications
Substituent Effects :
- tert-Butyl Group : The tert-butyl substituent in the target compound introduces significant steric bulk, which may hinder binding to flat enzymatic pockets but enhance selectivity in hydrophobic environments .
- Naphthalen-1-yl : The planar naphthalene group in 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid facilitates π-π stacking interactions, useful in materials science or receptor binding .
- Fluorophenyl and Methyl : Fluorine atoms in 5-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration .
Functional Group Variations :
- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enables hydrogen bonding and ionic interactions, whereas ester derivatives (e.g., Ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate) improve cell membrane permeability but require hydrolysis for activation .
- Extended Chains : Compounds like 7f (carboxybutyl chain) demonstrate improved anti-tuberculosis activity due to extended binding interactions with Mycobacterium FabH enzyme .
Solubility and Stability
- The target compound requires stringent storage conditions (2–8°C) to prevent degradation, whereas ester derivatives (e.g., ethyl esters) generally exhibit better stability at room temperature .
- Solubility in polar solvents (e.g., DMSO, methanol) is common across pyrrole-2-carboxylic acids, but bulky substituents like tert-butyl may reduce aqueous solubility .
Biological Activity
5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the relevant literature on its biological activity, focusing on its antibacterial, antiviral, and anti-inflammatory properties, along with structure-activity relationships (SAR) and case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrole ring substituted with a tert-butyl phenyl group and a carboxylic acid functional group. Its chemical formula is with a molecular weight of approximately 199.27 g/mol. The presence of the bulky tert-butyl group enhances its lipophilicity, potentially influencing its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound.
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 3.12 - 12.5 | |
| Other Pyrrole Derivatives | Escherichia coli | 2.0 |
In vitro evaluations have shown that this compound exhibits significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL, which is comparable to established antibiotics like ciprofloxacin .
Antiviral Activity
The antiviral properties of pyrrole derivatives have also been explored extensively. For instance, some compounds in this class demonstrated efficacy against various viral strains.
| Compound | Virus Type | EC50 (μg/mL) | Reference |
|---|---|---|---|
| This compound | HSV-1 | 20 | |
| Other Pyrrole Derivatives | Tobacco Mosaic Virus | >500 (commercial control) |
In particular, the compound has shown promising results against Herpes Simplex Virus type 1 (HSV-1), with an effective concentration (EC50) of approximately 20 μg/mL, indicating potential for development as an antiviral agent .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrrole derivatives are another area of interest. Compounds containing the pyrrole moiety have been reported to exhibit inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. Studies indicate that modifications on the phenyl ring and variations in substituents can significantly impact potency.
Key Findings:
- The incorporation of electron-withdrawing groups on the phenyl ring tends to enhance antibacterial activity.
- Bulky substituents like tert-butyl improve lipophilicity but may also affect solubility and bioavailability.
Case Studies
- Tuberculosis Inhibition : A study investigated the efficacy of related pyrrole compounds against drug-resistant strains of Mycobacterium tuberculosis. Compounds showed MIC values lower than 0.016 μg/mL, indicating strong potential as anti-TB agents .
- Viral Infections : Another research effort focused on evaluating the antiviral activities of various pyrrole derivatives against different viruses, revealing that certain modifications led to enhanced activity against HSV and other viral pathogens .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structure of 5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid?
- Answer : X-ray crystallography is the gold standard for structural confirmation, as demonstrated in studies of tert-butyl-substituted heterocycles, providing precise bond lengths (e.g., mean C–C = 0.003 Å) and crystal packing data . Complementary methods include:
- ¹H/¹³C NMR : Assign proton environments (e.g., tert-butyl protons at ~1.3 ppm) and substituent positions via HSQC/HMBC experiments.
- High-resolution mass spectrometry (HRMS) : Validate molecular formula accuracy (e.g., [M+H]+ calculated for C₁₅H₁₇NO₂: 268.1338).
- FTIR : Confirm carboxylic acid functionality (C=O stretch ~1700 cm⁻¹) .
Q. What synthetic routes are effective for introducing tert-butyl groups into pyrrole derivatives?
- Answer : Two primary strategies are:
- Friedel-Crafts alkylation : React pyrrole with tert-butyl chloride under AlCl₃ catalysis (yields ~60–70%).
- Cross-coupling reactions : Use tert-butylphenyl boronic acids in Suzuki-Miyaura couplings with brominated pyrrole precursors (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) .
Advanced Research Questions
Q. How can researchers address low aqueous solubility of this compound in biological assays?
- Answer :
- Co-solvent systems : Use DMSO-water gradients (≤10% v/v) with solubility monitored via nephelometry.
- Pro-drug strategies : Synthesize ethyl esters (e.g., ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate) to enhance lipophilicity, followed by in situ hydrolysis .
- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) improve bioavailability while maintaining compound integrity .
Q. What strategies optimize regioselective tert-butyl group introduction on the phenyl ring?
- Answer :
- Directed ortho-metalation : Install tert-butyl groups using sulfonamide directing groups, followed by Suzuki coupling (yields >75%).
- Computational modeling : DFT calculations predict regiochemical outcomes by analyzing transition-state energies (e.g., solvent effects in THF vs. DMF) .
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
- Answer :
- HPLC-DAD/MS : Use C18 columns (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water (gradient: 30–90% ACN over 20 min). Detect impurities at 254 nm (LOQ: 0.1% w/w).
- NMR spike-in experiments : Add internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify residual solvents .
Notes for Methodological Rigor
- Contradiction resolution : While tert-butyl group introduction via Friedel-Crafts is widely reported, competing side reactions (e.g., ring alkylation) require careful TLC monitoring .
- Reproducibility : Always validate synthetic procedures with control reactions (e.g., tert-butyl-free analogs) to confirm regiochemical fidelity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
